5-Propyl-3-pyrrolidin-2-ylisoxazole
Description
5-Propyl-3-pyrrolidin-2-ylisoxazole is a substituted isoxazole derivative featuring a five-membered heterocyclic core containing oxygen and nitrogen atoms. The compound is distinguished by a propyl group at the 5-position and a pyrrolidin-2-yl substituent at the 3-position of the isoxazole ring. Isoxazoles are widely studied for their applications in medicinal chemistry and materials science due to their electronic properties and metabolic stability .
Properties
IUPAC Name |
5-propyl-3-pyrrolidin-2-yl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-4-8-7-10(12-13-8)9-5-3-6-11-9/h7,9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUIEWRFLJGUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018163-32-0 | |
| Record name | 5-propyl-3-(pyrrolidin-2-yl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-3-pyrrolidin-2-ylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a propyl-substituted nitrile oxide with a pyrrolidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the cyclization occurs under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Propyl-3-pyrrolidin-2-ylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-Propyl-3-pyrrolidin-2-ylisoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Propyl-3-pyrrolidin-2-ylisoxazole involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
While direct pharmacological or physicochemical data for 5-Propyl-3-pyrrolidin-2-ylisoxazole are scarce, comparisons can be drawn with structurally related heterocycles, including oxazoles, thiazoles, and pyrazoles, based on substituent effects and heteroatom configurations.
Table 1: Structural and Functional Comparison of Selected Heterocycles
*Inferred from structural analogs.
Key Observations:
Heteroatom Influence: The oxygen in isoxazoles (vs. Pyrrolidine substituents (as in this compound) introduce a secondary amine, which may enhance binding to biological targets like GPCRs or ion channels.
Pyridine-containing analogs (e.g., 5-(Pyridin-3-yl)oxazole) exhibit metal-binding capabilities, suggesting divergent applications in catalysis or sensor technology .
Stability and Reactivity: Pyrazolopyrimidines (e.g., Compound 2 in ) undergo isomerization under specific conditions, highlighting the sensitivity of heterocyclic systems to reaction environments .
Safety Considerations :
- Handling protocols for structurally related compounds (e.g., 5-(Pyridin-3-yl)oxazole) mandate respiratory and dermal protection (P95/NIOSH-standard respirators, chemical suits) , suggesting similar precautions are advisable for this compound.
Biological Activity
Overview
5-Propyl-3-pyrrolidin-2-ylisoxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines isoxazole and pyrrolidine moieties, which contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound's structure allows for interactions with various biological targets, potentially leading to significant pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study highlighted its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, which is known for its biofilm-forming capabilities. The compound demonstrated a promising ability to inhibit biofilm formation, making it a candidate for further development as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors. For instance, similar compounds have been shown to interact with penicillin-binding proteins (PBPs) in bacteria, disrupting cell wall synthesis and leading to bacterial cell death . Further studies are required to elucidate the precise molecular targets of this compound.
Synthesis and Evaluation
A notable study synthesized a series of pyrrolidine derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications in the chemical structure could enhance antimicrobial potency and selectivity against bacterial strains .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | Biofilm Inhibition | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | Significant | Low |
| 3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole | High | Moderate | Moderate |
| 3-Aminoalkyl derivatives | High | Low | High |
This comparative analysis illustrates that while this compound shows moderate antimicrobial activity, it has significant biofilm inhibition properties with relatively low cytotoxicity, making it a suitable candidate for further drug development.
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- In-depth Mechanistic Studies : Understanding the exact pathways and molecular targets involved in its antimicrobial action.
- Structure–Activity Relationship (SAR) Studies : Exploring modifications to enhance its efficacy and selectivity.
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic potential in animal models to evaluate safety and efficacy before clinical trials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
